

# "2-(1-Methylpiperidin-3-yl)acetic acid" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: 2-(1-Methylpiperidin-3-yl)acetic acid

Cat. No.: B179204

[Get Quote](#)

## An In-depth Technical Guide to 2-(1-Methylpiperidin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-(1-Methylpiperidin-3-yl)acetic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document elucidates the chemical structure, nomenclature, and physicochemical properties of the molecule. While a specific, detailed experimental protocol for its synthesis is not readily available in the public domain, this guide outlines general synthetic strategies applicable to this class of compounds. Furthermore, this guide discusses its potential, yet currently generalized, biological activities and applications, acknowledging the absence of detailed information on its specific signaling pathway interactions in publicly accessible literature.

## Chemical Structure and Nomenclature

The chemical structure and nomenclature of **2-(1-Methylpiperidin-3-yl)acetic acid** are fundamental to its identity and reactivity.

## Chemical Structure

The structure of **2-(1-Methylpiperidin-3-yl)acetic acid** is characterized by a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. A methyl group is attached to the nitrogen atom at position 1, and an acetic acid group is attached to the carbon atom at position 3 of the piperidine ring.

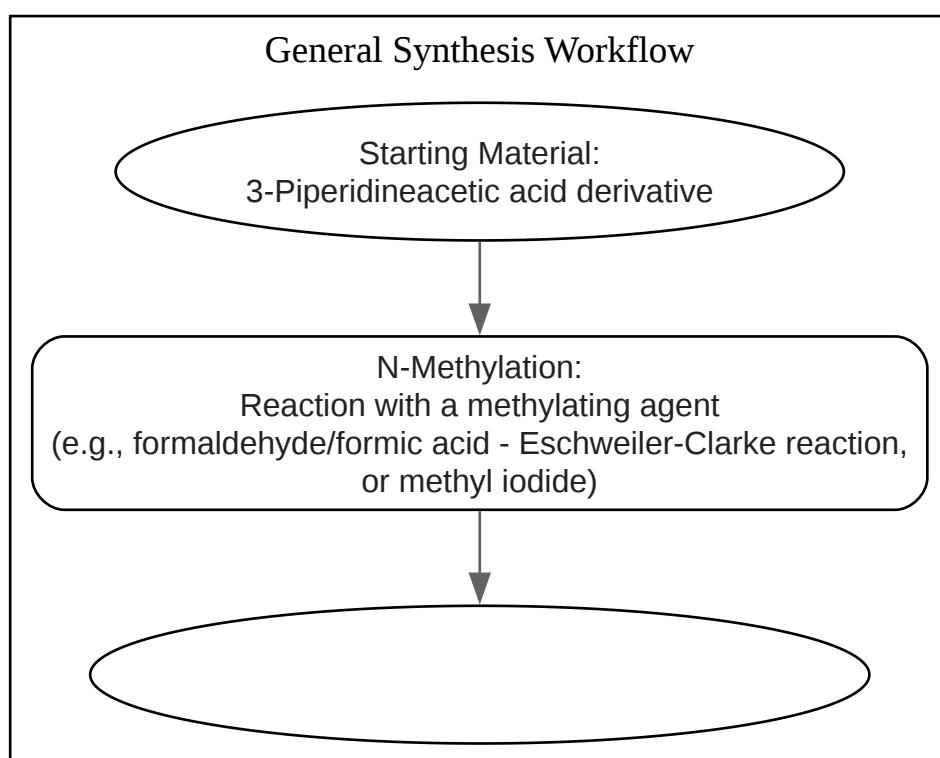
The canonical SMILES representation of the molecule is: CN1CCCC(C1)CC(=O)O

## IUPAC Name

The systematically generated IUPAC name for this compound is **2-(1-Methylpiperidin-3-yl)acetic acid**.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-(1-Methylpiperidin-3-yl)acetic acid** is presented in Table 1. These properties are crucial for its handling, formulation, and potential biological interactions.


| Property          | Value                                          | Source                                  |
|-------------------|------------------------------------------------|-----------------------------------------|
| CAS Number        | 169253-08-1                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 157.21 g/mol                                   | <a href="#">[1]</a>                     |
| Appearance        | White solid                                    |                                         |
| Solubility        | Soluble in water and some organic solvents     |                                         |
| Nature            | Acidic                                         |                                         |

## Synthesis and Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of **2-(1-Methylpiperidin-3-yl)acetic acid** is not explicitly available in the reviewed literature, a general synthetic approach can be inferred from the synthesis of analogous piperidine derivatives. A plausible synthetic route would involve the alkylation of a suitable piperidine precursor.

## General Synthetic Strategy: Alkylation of a Piperidine Precursor

A common method for the synthesis of N-alkylated piperidine acetic acids involves the reaction of a piperidine derivative with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. For the target molecule, a potential synthetic workflow is outlined below.



[Click to download full resolution via product page](#)

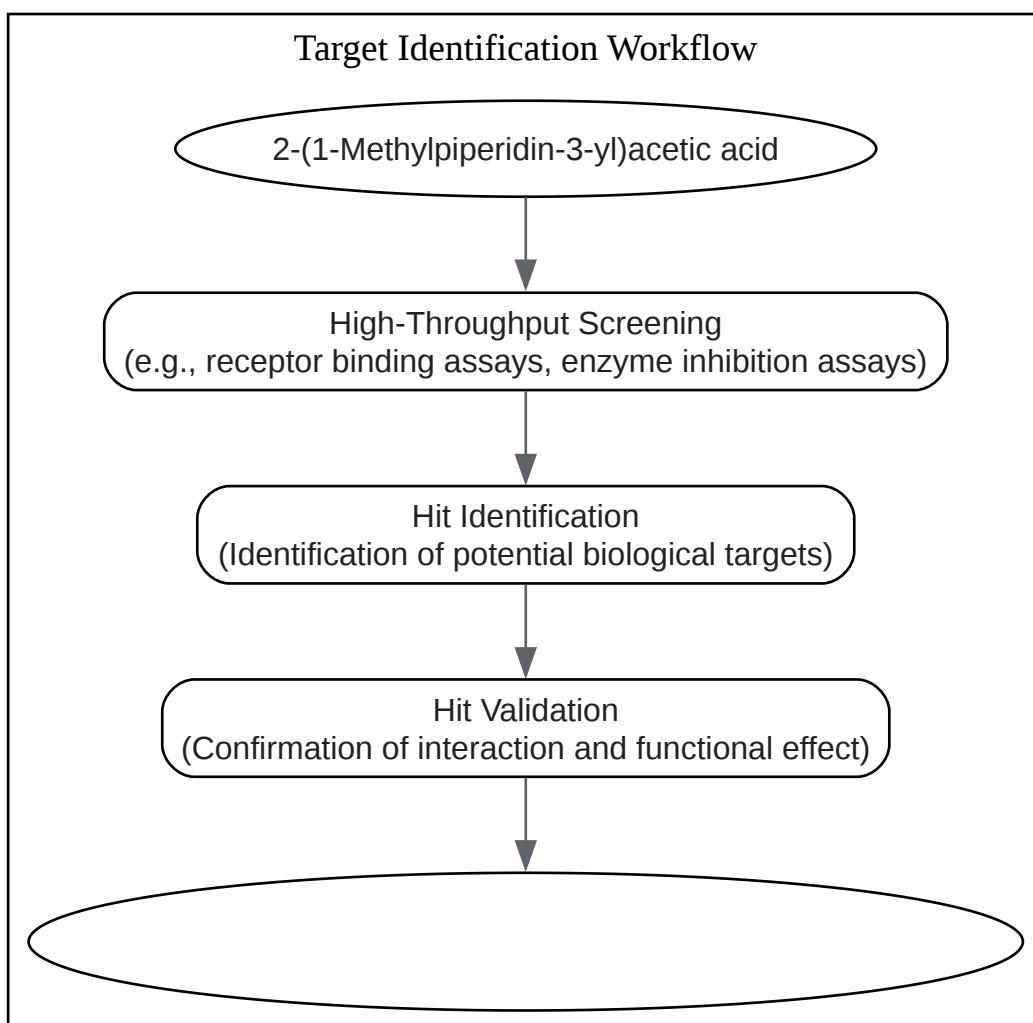
Caption: A generalized workflow for the synthesis of **2-(1-Methylpiperidin-3-yl)acetic acid**.

Note on Experimental Details: The specific reaction conditions, such as the choice of solvent, temperature, reaction time, and purification methods (e.g., chromatography, recrystallization), would need to be optimized for this particular synthesis. Researchers should refer to literature on the synthesis of similar N-alkylated piperidine acetic acids for detailed experimental guidance.<sup>[3][4][5]</sup>

## Biological Activity and Applications

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs, suggesting that **2-(1-Methylpiperidin-3-yl)acetic acid** may possess interesting pharmacological properties.

## Potential Applications


Based on the activities of structurally related compounds, potential areas of application for **2-(1-Methylpiperidin-3-yl)acetic acid** could include:

- Drug Discovery: As a building block or fragment in the synthesis of more complex molecules with potential therapeutic activities. The piperidine ring is a key component in drugs targeting the central nervous system.
- Neuroscience Research: Derivatives of piperidine are known to interact with various receptors and transporters in the brain. This compound could serve as a starting point for the development of novel neurological agents.

## Signaling Pathways

Currently, there is no specific information in the public domain linking **2-(1-Methylpiperidin-3-yl)acetic acid** to a particular biological signaling pathway. The general class of piperidine derivatives is known to interact with a wide range of biological targets. Further research, including screening against various receptors, enzymes, and ion channels, would be necessary to elucidate its mechanism of action.

Given the lack of specific pathway information, a generic diagram illustrating the process of target identification for a novel compound is provided below.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [arpi.unipi.it](http://arpi.unipi.it) [arpi.unipi.it]
- 2. [file.medchemexpress.com](http://file.medchemexpress.com) [file.medchemexpress.com]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["2-(1-Methylpiperidin-3-yl)acetic acid" chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179204#2-1-methylpiperidin-3-yl-acetic-acid-chemical-structure-and-iupac-name]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)